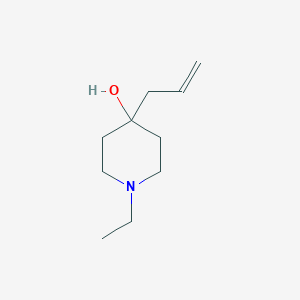

1-Ethyl-4-(prop-2-EN-1-YL)piperidin-4-OL

Description

Significance of the Piperidine (B6355638) Core in Modern Chemical Synthesis

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in the architecture of a vast number of biologically active compounds and pharmaceuticals. nih.govchemeo.com This structural motif is prevalent in numerous alkaloids and is a key building block in medicinal chemistry. guidechem.com The significance of the piperidine core lies in its ability to serve as a versatile scaffold, offering conformational flexibility and multiple points for substitution, which allows for the fine-tuning of pharmacological and physicochemical properties. guidechem.com Its saturated, sp3-hybridized nature allows it to adopt well-defined three-dimensional conformations, primarily a chair conformation, which is crucial for precise interactions with biological targets. Consequently, the development of efficient and novel methods for the synthesis of substituted piperidines remains a highly active and important area of modern organic chemistry. nih.gov

Overview of Synthetically Relevant Piperidine Derivatives and their Architectural Diversity

The synthetic utility of the piperidine nucleus has led to an immense diversity of derivatives. nih.gov These range from simple substituted piperidines to more complex structures like spiropiperidines and condensed bicyclic or polycyclic systems. nih.gov The architectural diversity is driven by the need for molecules with specific biological activities, leading to the exploration of a wide array of substitution patterns on the piperidine ring. nist.gov Thousands of piperidine-containing compounds have been investigated in clinical and preclinical studies, highlighting their therapeutic potential. nist.gov The biological properties of these derivatives are highly dependent on the nature, position, and stereochemistry of the substituents attached to the heterocyclic ring. This structural variety has established piperidine and its analogues as "privileged structures" in drug discovery.

Contextualization of 1-Ethyl-4-(prop-2-en-1-yl)piperidin-4-ol within Current Organic Chemistry Research

This compound is a tertiary alcohol derivative of N-ethylpiperidine. Its structure is characterized by the presence of both an ethyl group on the nitrogen atom and an allyl and a hydroxyl group at the C4 position. This specific combination of functional groups makes it an interesting target for synthetic chemists. The tertiary alcohol functionality at a quaternary carbon center is a common feature in many complex natural products and pharmacologically active molecules. The presence of an allyl group offers a reactive handle for further chemical transformations, such as olefin metathesis, oxidation, or addition reactions, allowing for the synthesis of more complex molecular architectures.

While specific research focused exclusively on this compound is not extensively documented in publicly available literature, its synthesis and study fall squarely within the broader research goals of contemporary organic chemistry. The exploration of novel piperidine derivatives is driven by the continuous search for new chemical entities with unique properties. The synthesis of this compound would likely be pursued to expand the chemical space of piperidine-based molecules and to investigate the influence of the C4-allyl and hydroxyl substitution on the molecule's conformational behavior and potential reactivity.

A plausible and common method for the synthesis of such a 4-substituted piperidin-4-ol is the Grignard reaction. This would involve the nucleophilic addition of an allyl organometallic reagent, such as allylmagnesium bromide, to the carbonyl group of a suitable precursor like 1-Ethyl-4-piperidone. nbinno.com

Table 1: Physicochemical Properties of this compound and its Precursor Note: Data for the title compound is estimated based on its structure and data from related compounds, as direct experimental values are not readily available in the literature.

| Property | This compound (Estimated) | 1-Ethyl-4-piperidone (Precursor) |

| CAS Number | Not available | 3612-18-8 sigmaaldrich.com |

| Molecular Formula | C10H19NO | C7H13NO sigmaaldrich.com |

| Molecular Weight | 169.26 g/mol | 127.18 g/mol sigmaaldrich.com |

| Appearance | Colorless to pale yellow liquid or low melting solid | Colorless to yellow liquid nbinno.com |

| Boiling Point | > 200 °C | 173-175 °C nbinno.com |

| Solubility | Soluble in common organic solvents; slightly soluble in water | Miscible in water guidechem.com |

Scope and Objectives for Research on this compound Chemistry

Research into the chemistry of this compound would likely encompass several key objectives. A primary goal would be the development and optimization of a high-yielding and stereoselective synthesis. This would involve a detailed investigation of the Grignard reaction conditions, including solvent, temperature, and the nature of the allylating agent, to maximize the yield and purity of the desired tertiary alcohol.

A second objective would be the thorough characterization of the compound. This includes the unambiguous confirmation of its structure using a suite of spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data obtained would provide valuable insights into the molecule's electronic and structural features.

A further research avenue would be to explore the reactivity of the synthesized molecule. The presence of the allyl group provides a versatile functional handle for subsequent chemical modifications. Research could focus on leveraging this group for diversification of the piperidine scaffold, leading to the creation of a library of novel derivatives. The ultimate goal of such research would be to contribute to the fundamental understanding of piperidine chemistry and to generate novel molecular entities that could be screened for potential applications in various fields of chemical science.

Table 2: Predicted Spectroscopic Data for this compound Note: These are predicted values based on the chemical structure and spectroscopic data of analogous compounds.

| Spectroscopy | Predicted Data |

| ¹H NMR | δ (ppm): ~5.8 (m, 1H, -CH=CH₂) ~5.1 (m, 2H, -CH=CH₂) ~3.5 (s, 1H, -OH) ~2.5 (q, 2H, -N-CH₂-CH₃) ~2.4 (m, 4H, piperidine H2/H6) ~2.2 (d, 2H, -CH₂-CH=CH₂) ~1.6 (m, 4H, piperidine H3/H5) ~1.1 (t, 3H, -N-CH₂-CH₃) |

| ¹³C NMR | δ (ppm): ~134 (-CH=CH₂) ~118 (-CH=CH₂) ~70 (C4-OH) ~52 (piperidine C2/C6) ~47 (-N-CH₂) ~45 (-CH₂-allyl) ~35 (piperidine C3/C5) ~12 (-CH₃) |

| IR Spectroscopy | ν (cm⁻¹): ~3400 (O-H stretch, broad) ~3080 (C-H stretch, alkene) ~2970-2800 (C-H stretch, alkane) ~1640 (C=C stretch) ~1150 (C-O stretch) |

| Mass Spectrometry | m/z: 169 (M⁺) 154 (M⁺ - CH₃) 140 (M⁺ - C₂H₅) 128 (M⁺ - C₃H₅) 98 (base peak, from α-cleavage) |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H19NO |

|---|---|

Molecular Weight |

169.26 g/mol |

IUPAC Name |

1-ethyl-4-prop-2-enylpiperidin-4-ol |

InChI |

InChI=1S/C10H19NO/c1-3-5-10(12)6-8-11(4-2)9-7-10/h3,12H,1,4-9H2,2H3 |

InChI Key |

UYJXNKBAFVYFIE-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCC(CC1)(CC=C)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Ethyl 4 Prop 2 En 1 Yl Piperidin 4 Ol

Retrosynthetic Analysis and Strategic Disconnections for 1-Ethyl-4-(prop-2-EN-1-YL)piperidin-4-OL

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For this compound, the most logical disconnections focus on the bonds formed during the final stages of the synthesis.

The primary disconnection is at the C4 position, specifically the carbon-carbon bond between the piperidine (B6355638) ring and the allyl group. This bond can be formed via the nucleophilic addition of an allyl organometallic reagent to a carbonyl group. This disconnection leads to two key synthons: an allyl anion equivalent (e.g., from allylmagnesium bromide or allyllithium) and a piperidin-4-one cation equivalent. This retrosynthetic step simplifies the target molecule to the key intermediate, N-ethyl-4-piperidone.

A second potential disconnection is at the nitrogen-ethyl bond (C-N bond). This suggests an ethylation step on a pre-existing 4-allyl-4-hydroxypiperidine precursor. While feasible, the first approach is generally more direct as it builds the complexity around a more stable and accessible piperidone intermediate.

Therefore, the most strategically sound retrosynthesis is:

Target Molecule: this compound

Disconnection (C-C bond): Leads to...

Key Intermediate: N-Ethyl-4-piperidone

Reagent: Allylmagnesium bromide (or other allyl organometallic)

This analysis establishes N-ethyl-4-piperidone as the central building block for the synthesis.

Classical Synthetic Approaches to 4,4-Disubstituted Piperidin-4-ols

Classical methods for synthesizing 4,4-disubstituted piperidin-4-ols hinge on the preparation of a suitable N-substituted 4-piperidone (B1582916) intermediate, followed by carbon-carbon bond formation at the C4 carbonyl carbon.

The synthesis of N-substituted 4-piperidones is a well-established area of heterocyclic chemistry. chemrevlett.com A prevalent classical method is the Dieckmann condensation. scribd.com This approach often begins with a bis-Michael addition of a primary amine (like ethylamine) to an acrylate, such as ethyl acrylate. The resulting diester undergoes an intramolecular Dieckmann cyclization, followed by hydrolysis and decarboxylation, to yield the N-substituted 4-piperidone. scribd.com This method represents a general and widely reported route to this class of compounds. scribd.com

Another common strategy involves the twofold alkylation of primary amines with acrylates, which also leads to the piperidone ring after cyclization. youtube.com More modern, one-pot methods have also been developed, such as the manganese dioxide-mediated oxidation-cyclization of divinyl ketone with a primary amine, which provides a facile route to a diverse range of N-substituted 4-piperidones. kcl.ac.uk

Once 4-piperidone is obtained, the N-ethyl group can be introduced via standard N-alkylation reactions if not already incorporated in the ring-forming step.

The crucial step in forming the this compound structure is the creation of a new carbon-carbon bond at the C4 position of N-ethyl-4-piperidone. news-medical.net This is typically achieved through the addition of a carbon nucleophile to the electrophilic carbonyl group of the piperidone.

The most common method for introducing the allyl group is the Grignard reaction. N-ethyl-4-piperidone is treated with an allyl organometallic reagent, typically allylmagnesium bromide in an aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The nucleophilic allyl group attacks the carbonyl carbon, and subsequent aqueous workup protonates the resulting alkoxide to yield the desired tertiary alcohol, this compound. youtube.com

Organometallic compounds, particularly organozinc and organomagnesium reagents, are significant tools for this type of transformation. youtube.comwhiterose.ac.uk The reaction of a lethiated tetrahydropyridine (B1245486) with allyl bromide has also been shown to achieve allylation with high selectivity, demonstrating another potential pathway. youtube.com

In the synthesis of this compound, the C4 position is a quaternary center and thus achiral, simplifying stereochemical considerations at this position. However, regioselectivity is paramount. The nucleophilic addition must occur exclusively at the C4 carbonyl. The inherent reactivity of the ketone in N-ethyl-4-piperidone directs the attack of the organometallic reagent to this position, ensuring excellent regioselectivity.

In the synthesis of more complex substituted piperidinols, achieving high stereo- and regioselectivity is a significant challenge. nih.gov For instance, Dieckmann cyclizations can be designed to afford specific regioisomers of piperidones. researchgate.net In cases where stereocenters are formed, the choice of reagents and reaction conditions is critical. For example, oxazaborolidine-mediated ketone reduction has been used to establish specific alcohol stereochemistry in piperidine systems. researchgate.net Similarly, diastereoselective routes for synthesizing substituted piperidines have been developed using methods like hydroboration/oxidation sequences or regioselective epoxide ring openings, where the basicity of the piperidine nitrogen can influence the reaction's outcome. researchgate.net

Novel and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of more efficient, atom-economical, and environmentally benign methods. These principles have been applied to the synthesis of piperidine derivatives, offering alternatives to classical multi-step procedures. figshare.comcapes.gov.brnih.gov

Recent advances have focused on catalyst-mediated reactions to construct the piperidine skeleton with high efficiency and selectivity. researchgate.netnih.gov These methods often assemble the ring in fewer steps compared to classical routes like the Dieckmann condensation. scribd.com

Several powerful catalytic systems have been reported:

Gold Catalysis: A one-pot synthesis of piperidin-4-ols has been developed via a sequential gold-catalyzed cyclization of N-homopropargyl amides, followed by reduction and a spontaneous Ferrier rearrangement. This approach is highly flexible and demonstrates excellent diastereoselectivity. nih.gov

Cobalt Catalysis: Cobalt(II) porphyrin complexes can catalyze the formation of substituted piperidines from linear aldehydes through a process involving cobalt(III)-carbene radical intermediates. chemrxiv.org

Iridium Catalysis: A hydrogen borrowing [5+1] annulation method, catalyzed by iridium(III) complexes, enables the stereoselective synthesis of substituted piperidines through a cascade of oxidation, amination, and reduction steps. nih.gov

Copper Catalysis: Copper(II) carboxylate-promoted intramolecular carboamination of unactivated alkenes provides an efficient route to N-functionalized piperidines. The mechanism is believed to involve an intramolecular syn-aminocupration followed by the formation of a C-C bond via a carbon radical. nih.gov

These catalyst-mediated transformations represent a significant step forward, providing novel and greener pathways to the core piperidine structure, which can then be further functionalized to yield target molecules like this compound.

Table of Synthetic Approaches

| Approach | Key Reaction | Catalyst/Reagent | Advantages | Reference |

|---|---|---|---|---|

| Classical | Dieckmann Condensation | Base (e.g., NaOEt) | Well-established, general applicability | scribd.com |

| Classical | Grignard Reaction | Allylmagnesium Bromide | Reliable C-C bond formation | youtube.com |

| Novel | Gold-Catalyzed Cyclization | PPh₃AuNTf₂ | High modularity, excellent diastereoselectivity, one-pot | nih.gov |

| Novel | Cobalt-Catalyzed Cyclization | [Co(TPP)] | Radical-based, direct from linear aldehydes | chemrxiv.org |

| Novel | Iridium-Catalyzed Annulation | Iridium(III) Complex | Stereoselective, hydrogen borrowing cascade | nih.gov |

| Green | Aza-Michael Addition | Various | Atom-efficient, can be one-pot | kcl.ac.uk |

Flow Chemistry and Continuous Processing in Related Piperidinol Syntheses

The application of flow chemistry and continuous processing offers significant advantages for the synthesis of piperidinol derivatives, particularly in the context of exothermic and moisture-sensitive reactions like the Grignar-d reaction. aiche.orgvapourtec.com Traditional batch production of Grignard reagents and their subsequent reactions can pose safety risks due to poor heat transfer, leading to potential thermal runaways and the formation of byproducts. aiche.org

The benefits of this approach include:

Enhanced Safety: The small reaction volumes within the flow reactor mitigate the risks associated with the accumulation of large quantities of energetic reagents. aiche.org

Improved Yield and Purity: Precise control over reaction parameters such as temperature, pressure, and residence time leads to higher conversion rates and selectivity. aiche.org

Scalability: Scaling up production is achieved by extending the operation time of the continuous reactor, rather than increasing the size of the reaction vessel, which simplifies the transition from laboratory to industrial scale. aiche.org

Automation: Flow systems can be readily automated with in-line process analytical technology (PAT) for real-time monitoring and control, ensuring consistent product quality. aiche.org

Research in the field has demonstrated the successful application of flow chemistry for various Grignard reactions, achieving higher conversions and productivity compared to traditional batch methods. aiche.org For instance, modular flow platforms have been developed that allow for the safe and efficient generation of Grignard reagents and their immediate use in subsequent reactions, achieving daily productivity of several kilograms. aiche.org

Application of Sustainable Reagents and Solvents

In line with the principles of green chemistry, there is a growing emphasis on replacing hazardous reagents and solvents with more sustainable alternatives in synthetic processes. The Grignard reaction traditionally employs ethereal solvents like diethyl ether (Et2O) and tetrahydrofuran (THF), which have significant drawbacks, including high volatility, flammability, and the potential for peroxide formation. rsc.org Furthermore, the complete water miscibility of THF can complicate the aqueous work-up and product isolation phases. ijarse.com

Recent research has identified several greener solvents as viable alternatives for Grignard reactions. rsc.orgresearchgate.net Among the most promising are 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl methyl ether (CPME). rsc.orgresearchgate.net

2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources such as corn cobs and bagasse, 2-MeTHF is a superior alternative to THF. ijarse.comresearchgate.net Its higher boiling point and lower water solubility simplify product extraction and solvent recovery. ijarse.com Studies have shown that Grignard reactions performed in 2-MeTHF can result in improved yields and easier work-ups compared to those in THF. rsc.orgijarse.com

Cyclopentyl methyl ether (CPME): CPME is another green solvent with favorable properties, including a high boiling point, low peroxide formation, and stability under acidic and basic conditions. rsc.orgresearchgate.net Its immiscibility with water facilitates phase separation during work-up. rsc.org

The use of these sustainable solvents not only reduces the environmental impact of the synthesis but can also lead to process improvements, such as increased yield and simplified purification procedures. ijarse.com

| Solvent | Source | Boiling Point (°C) | Key Advantages | Disadvantages |

|---|---|---|---|---|

| Tetrahydrofuran (THF) | Petrochemical | 66 | Good solvent for Grignard reagents | Forms peroxides, water miscible, high volatility |

| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable (Biomass) | 80 | Renewable source, low water solubility, higher boiling point | Higher cost than THF |

| Cyclopentyl methyl ether (CPME) | Petrochemical | 106 | Low peroxide formation, stable, high boiling point, low water miscibility | Higher cost, less common |

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of the Grignard reaction for the synthesis of this compound is crucial for maximizing the product yield and purity while minimizing reaction time and the formation of byproducts, such as the Wurtz coupling product, 1,5-hexadiene. wikipedia.org Key parameters that can be systematically varied include the choice of solvent, reaction temperature, and the molar ratio of reactants.

A systematic approach to optimization would involve a series of experiments to evaluate the impact of these variables. For instance, the reaction could be performed using different ethereal solvents, including traditional options like THF and greener alternatives like 2-MeTHF, to assess the effect on yield and reaction kinetics. The temperature is another critical factor; while the formation of allylmagnesium bromide is often conducted at low temperatures (e.g., 0 °C) to suppress side reactions, the subsequent addition to the piperidone may be performed at room temperature. wikipedia.org The molar ratio of the Grignard reagent to the ketone is also important, with a slight excess of the Grignard reagent often being employed to ensure complete conversion of the starting ketone.

The following table presents a hypothetical optimization study based on established principles for Grignard reactions, illustrating how different conditions could influence the final yield of this compound.

| Entry | Solvent | Temperature (°C) | Molar Ratio (AllylMgBr : Piperidone) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Diethyl Ether | 0 to RT | 1.2 : 1 | 4 | 75 |

| 2 | THF | 0 to RT | 1.2 : 1 | 3 | 82 |

| 3 | 2-MeTHF | 0 to RT | 1.2 : 1 | 3 | 85 |

| 4 | THF | -20 to 0 | 1.2 : 1 | 5 | 78 |

| 5 | THF | 0 to RT | 1.5 : 1 | 3 | 84 |

| 6 | 2-MeTHF | RT | 1.2 : 1 | 2 | 88 |

Based on such a study, optimal conditions might be identified as using 2-MeTHF as the solvent at room temperature with a slight excess of the Grignard reagent, potentially leading to high yields and shorter reaction times.

Advanced Spectroscopic and Structural Elucidation of 1 Ethyl 4 Prop 2 En 1 Yl Piperidin 4 Ol

X-Ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

Following a comprehensive search of academic and crystallographic databases, no specific X-ray crystallography data was found for the compound 1-Ethyl-4-(prop-2-en-1-yl)piperidin-4-ol. Consequently, detailed research findings regarding its absolute stereochemistry and solid-state conformation, including crystallographic data tables, cannot be provided at this time.

The elucidation of a molecule's three-dimensional structure through single-crystal X-ray diffraction is a definitive method for determining its absolute stereochemistry and observing its preferred conformation in the solid state. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated. For a chiral molecule such as this compound, which has a stereocenter at the C4 position of the piperidine (B6355638) ring, X-ray crystallography would unambiguously assign the (R) or (S) configuration.

Furthermore, the analysis of the crystal structure would reveal the solid-state conformation of the molecule. This includes the conformation of the piperidine ring, which typically adopts a chair conformation to minimize steric strain. The orientation of the ethyl group on the nitrogen atom (axial versus equatorial) and the prop-2-en-1-yl and hydroxyl groups on the C4 carbon would be clearly defined. Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which play a crucial role in the packing of the molecules in the crystal lattice, would also be identified.

Although no experimental data is currently available for this compound, the general principles of X-ray crystallography would apply. A suitable single crystal of the compound would be grown and irradiated with X-rays. The diffraction pattern produced would be collected and analyzed to generate an electron density map, from which the molecular structure could be solved and refined.

Without experimental data, any discussion of the specific structural features of this compound would be purely speculative. Further research, including the synthesis and crystallographic analysis of this compound, is required to provide the detailed insights that X-ray crystallography can offer.

Derivatization, Analog Synthesis, and Structure Activity Relationship Sar Concepts

Modifications of the Piperidine (B6355638) Nitrogen Substituent (e.g., N-Alkylation, N-Arylation)

The tertiary amine of the piperidine ring is a key determinant of the molecule's basicity (pKa), lipophilicity, and potential for interaction with biological targets. nih.gov Modification of the N-ethyl group can significantly alter these properties.

N-Alkylation and N-Arylation Strategies: To synthesize analogs with different N-substituents, a common strategy involves the demethylation or de-ethylation of the tertiary amine, followed by re-alkylation or arylation. For instance, the N-ethyl group could be removed using reagents like α-chloroethyl chloroformate (ACE-Cl) followed by hydrolysis to yield the secondary amine, 4-(prop-2-en-1-yl)piperidin-4-ol. This intermediate can then be reacted with a variety of alkyl halides, aryl halides (via Buchwald-Hartwig amination), or subjected to reductive amination with aldehydes or ketones to introduce diverse substituents.

Structure-Activity Relationship (SAR) Insights: SAR studies on related piperidine-containing molecules have shown that the nature of the N-substituent is crucial for biological activity. nih.gov Altering the size, steric bulk, and electronic properties of this substituent can fine-tune the molecule's affinity and selectivity for specific biological targets. For example, replacing the N-ethyl group with larger alkyl chains would increase lipophilicity, potentially enhancing membrane permeability. Introducing aromatic rings could facilitate π-π stacking interactions with protein targets.

Table 1: Hypothetical Modifications of the Piperidine Nitrogen and Their Predicted Physicochemical Impact

| Original Substituent | New Substituent (R) | Synthetic Method | Predicted Change in Lipophilicity (LogP) | Predicted Change in Basicity (pKa) |

| Ethyl | Methyl | Reductive Amination with Formaldehyde | Decrease | Minor Change |

| Ethyl | Benzyl (B1604629) | N-alkylation with Benzyl Bromide | Significant Increase | Decrease |

| Ethyl | Phenyl | Buchwald-Hartwig Amination | Significant Increase | Significant Decrease |

| Ethyl | Cyclopropylmethyl | N-alkylation with Cyclopropylmethyl Bromide | Increase | Minor Change |

Functionalization and Transformations of the Allyl Moiety

The allyl group provides a reactive handle for a wide range of chemical transformations, allowing for significant structural diversification.

Selective Oxidation: The double bond of the allyl group can be selectively oxidized without affecting the tertiary alcohol or amine.

Epoxidation: Reaction with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) would yield the corresponding epoxide, 1-ethyl-4-((oxiran-2-yl)methyl)piperidin-4-ol. This introduces a new chiral center and a reactive electrophilic site for further functionalization.

Dihydroxylation: Treatment with osmium tetroxide (OsO₄) followed by a reducing agent like sodium bisulfite (NaHSO₃), or under milder conditions with potassium permanganate (B83412) (KMnO₄) at low temperatures, would produce the corresponding diol, 4-(2,3-dihydroxypropyl)-1-ethylpiperidin-4-ol.

Selective Reduction: The double bond can be saturated to the corresponding propyl group via catalytic hydrogenation. Using a catalyst such as palladium on carbon (Pd/C) with hydrogen gas (H₂) would selectively reduce the alkene, yielding 1-ethyl-4-propylpiperidin-4-ol. This transformation removes the reactivity of the double bond and increases the conformational flexibility of the side chain.

Cycloaddition Reactions: The alkene of the allyl group can participate as a 2π component in various cycloaddition reactions. For example, in a [4+2] Diels-Alder reaction, it could react with a suitable diene. More commonly, it could undergo [2+2] or [2+3] cycloadditions. For instance, a 1,3-dipolar cycloaddition with a nitrile oxide could form an isoxazoline (B3343090) ring system fused to the piperidine scaffold. rsc.org

Olefin Metathesis: This powerful carbon-carbon bond-forming reaction can be used to elaborate the allyl group. ambeed.com

Cross-Metathesis: Reacting the parent compound with another olefin in the presence of a ruthenium catalyst (e.g., Grubbs' catalyst) would result in the exchange of alkylidene fragments, allowing for the installation of more complex side chains. beilstein-journals.org

Ring-Closing Metathesis (RCM): If a second double bond is introduced elsewhere in the molecule (e.g., on the N-substituent), RCM could be employed to create novel bicyclic or spirocyclic structures.

Chemical Conversions of the Hydroxyl Group

The tertiary hydroxyl group at the C4 position is a key structural feature. While it is more sterically hindered than a primary or secondary alcohol, it can still undergo several important chemical transformations.

Esterification: The tertiary alcohol can be converted to an ester by reacting it with an acyl chloride or acid anhydride, typically in the presence of a base like pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP) to activate the alcohol or scavenge the acid byproduct. This transformation is valuable for creating prodrugs or modifying the molecule's polarity and hydrogen-bonding capacity.

Etherification: Formation of an ether from a tertiary alcohol is more challenging but can be achieved under specific conditions. For example, deprotonation with a strong base followed by reaction with an alkyl halide (a variation of the Williamson ether synthesis) can be used, although elimination reactions are a competitive pathway. Alternatively, acid-catalyzed addition to a reactive alkene could form an ether linkage.

Direct oxidation of the tertiary alcohol in 1-Ethyl-4-(prop-2-en-1-yl)piperidin-4-ol to a ketone at the same position is not possible without cleaving a carbon-carbon bond. However, a closely related and highly relevant transformation within this chemical class is the oxidation of the corresponding secondary alcohol, 1-ethylpiperidin-4-ol, to the ketone, 1-ethylpiperidin-4-one. nih.gov This ketone is a critical synthetic intermediate for accessing a wide array of 4-substituted piperidines. chemrevlett.comchemrevlett.com

The synthesis of 1-ethylpiperidin-4-one from 1-ethylpiperidin-4-ol can be achieved using various oxidizing agents, such as those based on chromium (e.g., pyridinium (B92312) chlorochromate, PCC) or non-metal-based reagents like the Swern or Dess-Martin periodinane oxidations. The resulting ketone, 1-ethylpiperidin-4-one, serves as a versatile precursor. For example, it can be reacted with organometallic reagents (e.g., Grignard or organolithium reagents) to install various substituents at the C4 position, including the allyl group of the title compound.

Table 2: Key Transformations of the Piperidine Core and its Functional Groups

| Functional Group | Reaction Type | Reagents | Product Class |

| Allyl Group | Epoxidation | m-CPBA | Epoxide |

| Allyl Group | Dihydroxylation | OsO₄, NMO | Diol |

| Allyl Group | Reduction | H₂, Pd/C | Saturated Alkane |

| Allyl Group | Cross-Metathesis | Grubbs' Catalyst, Alkene | Substituted Alkene |

| Hydroxyl Group | Esterification | Acyl Chloride, Pyridine | Ester |

| Hydroxyl Group | Etherification | NaH, Alkyl Halide | Ether |

| Related Secondary Alcohol | Oxidation | PCC, Swern, or Dess-Martin | Ketone (Piperidin-4-one) |

Strategic Design Principles for Related Piperidinol Architectures and Conceptual SAR Studies

The 4-hydroxypiperidine (B117109) scaffold, the core of this compound, is a significant structural motif in medicinal chemistry. nih.gov The strategic design of analogs based on this architecture is guided by Structure-Activity Relationship (SAR) studies, which seek to understand how modifications to a molecule's chemical structure affect its biological activity. These studies are essential for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties. The key principles involve systematic modifications at three primary locations: the piperidine nitrogen (N-1), the substituents at the C-4 position, and the piperidine ring itself.

Influence of the N-1 Substituent

The substituent attached to the piperidine nitrogen plays a crucial role in the molecule's interaction with biological targets. The nature of this group can influence the compound's basicity, steric profile, and lipophilicity.

Basicity and pKa Modulation : The nitrogen atom of the piperidine ring is typically basic, and its pKa value is critical for interactions with biological targets, such as receptors or transporters. The choice of the N-substituent can alter this basicity. For instance, introducing electron-withdrawing groups can decrease the pKa, potentially impacting binding affinity. nih.gov

Steric and Lipophilic Factors : Varying the size and nature of the N-substituent allows for the exploration of the binding pocket. SAR studies often evaluate a range of groups, from small alkyl chains (like the ethyl group in the title compound) to larger, more complex moieties like benzyl or phenethyl groups. nih.govnih.gov In studies of piperidine derivatives targeting monoamine transporters, it was found that the nature of the N-substituent was a determining factor for binding potency and selectivity. nih.gov

The following table conceptualizes how modifications at the N-1 position could influence receptor binding affinity.

Table 1: Conceptual SAR at the N-1 Position of 4-substituted Piperidinols

| R1 Substituent | Potential Characteristics | Conceptual Impact on Activity |

|---|---|---|

| Methyl | Small, minimal steric hindrance | May establish a baseline affinity. |

| Ethyl | Increased lipophilicity compared to methyl | Could enhance binding by filling a small hydrophobic pocket. |

| Benzyl | Bulky, aromatic | May introduce favorable pi-stacking interactions, significantly increasing affinity. nih.gov |

| Phenethyl | More flexible and larger than benzyl | Can probe deeper into a binding pocket, potentially increasing potency. nih.gov |

Modifications at the C-4 Position

The C-4 position of this compound is a tertiary alcohol, featuring both a hydroxyl group and an allyl group. This position offers significant opportunities for analog design to modulate activity.

The Role of the 4-Hydroxyl Group : The hydroxyl group is a key functional group that can act as a hydrogen bond donor and acceptor. Its presence is often critical for anchoring the molecule within a binding site. Esterification or etherification of this group can alter the molecule's lipophilicity and hydrogen bonding capacity, which may be used to fine-tune its pharmacokinetic profile or receptor interactions. nih.gov

Varying the Second C-4 Substituent : The second substituent at the C-4 position—an allyl group in this case—can be modified to explore the topology of the binding site. The length, saturation, and cyclic nature of this substituent are common variables in SAR studies. Replacing an aliphatic chain with an aromatic ring, for example, can introduce new interactions and significantly alter the biological profile. nih.gov Research on related piperidine structures has shown that the introduction of different aryl groups at the C-4 position can lead to potent biological activity. nih.gov

The table below illustrates a conceptual SAR study for the C-4 position.

Table 2: Conceptual SAR at the C-4 Position of 1-Alkyl-piperidin-4-ols

| R' (at C-4) | R'' (at C-4) | Potential Characteristics | Conceptual Impact on Activity |

|---|---|---|---|

| -OH | Allyl | Hydrogen bond donor/acceptor; unsaturated alkyl chain | Baseline activity for the parent compound. |

| -OH | Propyl | Saturated alkyl chain | Removal of unsaturation may increase or decrease binding depending on pocket geometry. |

| -OH | Phenyl | Bulky, aromatic group | Potential for significant increase in potency through new aromatic interactions. nih.gov |

| -OCH₃ | Allyl | H-bond acceptor only; increased lipophilicity | Loss of H-bond donor capability could decrease affinity but may improve membrane permeability. |

Piperidine Ring Scaffold Modifications

Alterations to the core piperidine ring provide another avenue for analog design, influencing the molecule's conformation and presenting substituents in different spatial orientations.

Ring Substitution : Placing substituents at the C-2, C-3, C-5, or C-6 positions can introduce new interactions with a target or create steric clashes that favor a specific binding mode. The synthesis of 2,6-diaryl-piperidin-4-ones, for instance, demonstrates a common strategy where bulky groups are used to orient the molecule. chemrevlett.com

Ring Unsaturation : Introducing a double bond into the piperidine ring to form a tetrahydropyridine (B1245486) derivative alters the ring's geometry from a flexible chair conformation to a more planar structure. This conformational constraint can lock the molecule into a bioactive conformation, sometimes leading to a substantial increase in potency. dndi.org

Stereochemistry : The introduction of substituents on the ring can create chiral centers. It is a fundamental principle of medicinal chemistry that different enantiomers of a chiral drug can have widely different biological activities and metabolic profiles. The synthesis of specific chiral piperidinol compounds is a strategy used to isolate the more active enantiomer. nih.gov

The following table summarizes design strategies involving the piperidine scaffold.

Table 3: Conceptual SAR of the Piperidine Scaffold

| Modification | Design Principle | Potential Outcome |

|---|---|---|

| C-3 Alkyl Substitution | Introduce steric bulk near the C-4 position. | May orient the C-4 substituents for optimal binding; can introduce chirality. |

| Ring Unsaturation (e.g., Δ⁵) | Induce ring planarity and conformational restriction. | Can increase binding affinity by reducing the entropic penalty of binding. dndi.org |

| C-2/C-6 Aryl Substitution | Add bulky groups flanking the nitrogen. | Can influence the conformation and provide additional interaction points. chemrevlett.com |

Chemically Driven Applications and Future Research Avenues for 1 Ethyl 4 Prop 2 En 1 Yl Piperidin 4 Ol

Role as a Key Synthetic Intermediate in Complex Molecule Construction

Substituted piperidin-4-one and piperidin-4-ol scaffolds are recognized as valuable intermediates in the synthesis of complex molecules, particularly in the pharmaceutical industry. googleapis.comnih.gov They are foundational building blocks for a variety of therapeutic compounds, including analgesics, antihistamines, and antipsychotics. researchgate.net The general structure of 1-Ethyl-4-(prop-2-en-1-yl)piperidin-4-ol, featuring a tertiary alcohol, an N-ethyl group, and a C-4 allyl group, provides multiple reactive sites for further chemical modification. The allyl group, in particular, is a versatile functional handle that can participate in a wide range of reactions such as Heck coupling, metathesis, and hydroformylation, allowing for the construction of more complex carbon skeletons. The tertiary alcohol can be a precursor for elimination reactions to form alkenes or can be functionalized through etherification or esterification.

Exploration in Novel Materials Science Applications (e.g., Polymer Precursors, Functional Coatings)

While specific studies on this compound in materials science are not documented, its structural features suggest potential applicability. The presence of the allyl group allows for its potential use as a monomer in polymerization reactions. Radical polymerization of the allyl group could lead to the formation of functional polymers with piperidine (B6355638) moieties in the side chains. Such polymers could have interesting properties, for instance, as ion-exchange resins or as materials with specific surface adhesion properties. Furthermore, the hydroxyl group could be used to graft the molecule onto surfaces to create functional coatings with tailored hydrophilicity or reactivity.

Potential as a Component in Catalytic Systems (e.g., Ligands for Metal Catalysis, Organocatalysis)

The piperidine nitrogen in this compound can act as a Lewis base and could potentially coordinate to metal centers, making it a candidate for a ligand in metal-catalyzed reactions. The combination of the nitrogen atom and the nearby hydroxyl group could form a bidentate ligand, which might stabilize transition metal catalysts. The allyl group could also play a role in catalyst-substrate interactions. In the field of organocatalysis, chiral derivatives of piperidines are known to be effective catalysts for various asymmetric transformations. While the parent compound is achiral, its derivatives could be explored for such applications.

Future Directions in Synthetic Methodology Development for Piperidine Derivatives

The synthesis of highly substituted piperidines is an active area of chemical research. nih.gov Future developments will likely focus on more efficient and stereoselective methods. This includes the development of novel cyclization strategies, C-H activation/functionalization of the piperidine ring, and the use of multicomponent reactions to build complexity in a single step. For a molecule like this compound, future synthetic methodologies might focus on the asymmetric synthesis to access enantiomerically pure forms, which would be crucial for evaluating its biological activity. Furthermore, developing new methods to selectively functionalize the different positions of the piperidine ring would be a valuable goal.

Unexplored Reactivity and Advanced Chemical Transformations of this compound

The reactivity of this compound has not been extensively explored. The molecule possesses several functional groups that could be subject to a variety of chemical transformations. The allyl group is particularly rich in potential reactivity, including epoxidation, dihydroxylation, and various addition reactions across the double bond. The tertiary alcohol could undergo dehydration to form an alkene, or participate in rearrangement reactions such as the pinacol (B44631) rearrangement under acidic conditions. The nitrogen atom could be oxidized or quaternized to form ammonium (B1175870) salts with different properties. A systematic study of the reactivity of this molecule could uncover novel chemical transformations and lead to the synthesis of a diverse range of new piperidine derivatives.

Conclusion

Summary of Key Research Insights on 1-Ethyl-4-(prop-2-en-1-yl)piperidin-4-ol Chemistry

While direct and extensive research on this compound is not widely available in current scientific literature, a comprehensive understanding of its chemistry can be constructed from the well-established principles of piperidine (B6355638) synthesis and reactivity. The most probable and efficient synthetic route to this tertiary alcohol involves the Grignard reaction, utilizing the precursor 1-Ethyl-4-piperidone and allylmagnesium bromide. This method is a standard and reliable approach for the introduction of an allyl group at the C4 position of a piperidone ring, simultaneously creating a hydroxyl functional group.

The chemical behavior of this compound is dictated by its key functional groups: the tertiary amine, the tertiary alcohol, and the terminal alkene of the allyl group. The nitrogen atom imparts basicity and nucleophilicity to the molecule, making it susceptible to reactions such as quaternization and N-oxide formation. The hydroxyl group can undergo esterification and etherification, and is also a key participant in the formation of hydrogen bonds, influencing the compound's physical properties. The allyl group's double bond is a site for various addition reactions, including hydrogenation, halogenation, and epoxidation, offering a pathway to further functionalization.

Spectroscopic analysis is crucial for the structural confirmation of this compound. In ¹H NMR spectroscopy, characteristic signals for the ethyl group, the piperidine ring protons, the allyl group protons, and the hydroxyl proton would be expected. ¹³C NMR would provide distinct signals for each carbon atom, and infrared spectroscopy would show characteristic absorption bands for the O-H and C=C stretching vibrations. Mass spectrometry would be utilized to determine the molecular weight and fragmentation pattern, further confirming the structure.

Broader Implications for the Field of Heterocyclic Chemistry

The study of compounds like this compound, which feature multiple functional groups on a piperidine scaffold, has significant implications for the broader field of heterocyclic chemistry. The piperidine ring is a privileged structure in medicinal chemistry, and the ability to introduce diverse substituents at the C4 position is of particular interest for the development of new therapeutic agents. rsc.orggoogle.com The presence of both a hydroxyl and an allyl group in the target molecule provides two distinct points for further chemical modification, allowing for the creation of a diverse library of derivatives from a single precursor.

This versatility is a key theme in modern synthetic chemistry, where the efficient construction of molecular complexity is highly valued. The synthesis and functionalization of polysubstituted piperidines contribute to the development of new synthetic methodologies and a deeper understanding of reaction mechanisms in heterocyclic systems. Furthermore, the exploration of the pharmacological potential of such compounds can lead to the discovery of new lead structures for drug development, targeting a wide range of diseases.

Outlook for Advanced Research and Innovation in Piperidine Chemistry

The future of research in piperidine chemistry is bright, with ongoing efforts to develop more efficient, stereoselective, and environmentally friendly synthetic methods. For a molecule like this compound, future research could focus on several key areas. The development of catalytic asymmetric methods for the synthesis of chiral piperidine derivatives is a major goal, as the stereochemistry of a molecule is often critical for its biological activity.

Furthermore, the exploration of the reactivity of the allyl group through metathesis reactions could open up new avenues for the synthesis of more complex piperidine-containing structures. The investigation of the biological properties of this compound and its derivatives is also a promising area for future research. Screening for activity against various biological targets could uncover potential applications in areas such as neuroscience, oncology, and infectious diseases.

The continued development of computational tools for predicting the properties and activities of novel piperidine derivatives will also play a crucial role in guiding future research efforts, allowing for a more rational design of new molecules with desired functionalities. The synergy between synthetic innovation and biological evaluation will undoubtedly continue to drive advancements in the fascinating and important field of piperidine chemistry.

Q & A

Q. What comparative analyses distinguish this compound from structurally related piperidine derivatives?

- Methodological Answer : Perform SAR meta-analysis:

- Structural features : Compare substituents (e.g., ethyl vs. methyl groups).

- Biological data : IC50 values against acetylcholinesterase or monoamine oxidases.

- Computational : DFT calculations (Gaussian 16) to compare electronic properties (HOMO-LUMO gaps) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.